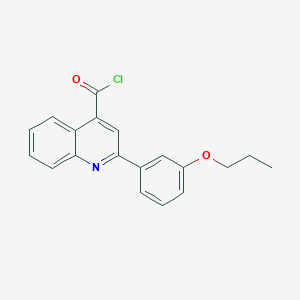

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride

Descripción

Historical Context of Quinoline-Based Compounds in Organic Chemistry

The historical development of quinoline chemistry traces its origins to the pioneering work of German chemist Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming this compound "leukol," meaning "white oil" in Greek. This discovery marked the beginning of an extensive exploration into nitrogen-containing heterocyclic compounds that would eventually revolutionize medicinal chemistry and industrial applications. Coal tar remained the principal source of commercial quinoline production following Runge's initial isolation, establishing a foundation for the systematic study of quinoline derivatives. The subsequent work of French chemist Charles Gerhardt in 1842, who obtained similar compounds through dry distillation of quinine, strychnine, and cinchonine with potassium hydroxide, further expanded the understanding of quinoline structures and their potential variations.

The evolution of quinoline chemistry gained significant momentum throughout the late nineteenth and early twentieth centuries, with researchers developing numerous synthetic methodologies for creating substituted quinoline derivatives. The Skraup reaction, introduced in 1880 by Czech chemist Zdenko Hans Skraup, provided one of the first reliable methods for synthesizing quinoline compounds through the heating of aniline and glycerol with oxidants in concentrated sulfuric acid. This foundational method enabled laboratory-scale synthesis of quinoline for the first time and subsequently led to the development of diverse synthetic approaches for creating substituted quinolines with enhanced medicinal efficacy. The designation of quinoline as a "privileged scaffold" in medicinal chemistry, a term coined by Evans in 1988, recognized the simple structural subunit's presence in diverse therapeutic compounds with distinctive receptor affinities. This classification emphasized the versatility and broad potential for functionalization that characterizes quinoline-based compounds, making them recurring subjects of synthetic endeavors for nearly a century and a half.

The identification of over 200 biologically active quinoline and quinazoline alkaloids in natural products further validated the importance of this heterocyclic framework in biological systems. Prominent examples include quinine, an alkaloid found in plants that serves as the core structure for numerous antimalarial drugs, and various fluoroquinolones that have been employed in pharmaceutical processes since the 1980s for treating diverse bacterial infections. The continuous development of quinoline derivatives has encompassed applications ranging from antimalarial agents like chloroquine and mefloquine to anticancer compounds such as topotecan and camptothecin, demonstrating the enduring relevance of this chemical scaffold in modern therapeutic development.

Structural Significance of the 3-Propoxyphenyl Substituent

The incorporation of a 3-propoxyphenyl substituent at the 2-position of the quinoline ring system introduces significant structural complexity and potential for enhanced biological activity in this compound. The propoxy group, consisting of a three-carbon alkyl chain terminated with an oxygen atom, functions as an electron-donating substituent that influences both the electronic properties and steric characteristics of the overall molecular structure. This alkyl ether linkage provides increased lipophilicity compared to hydroxyl or amino substituents, potentially affecting the compound's solubility characteristics and membrane permeability properties. The positioning of the propoxy group at the meta position of the phenyl ring creates a specific spatial arrangement that may influence molecular recognition and binding interactions with biological targets.

Electronic effects of the propoxyphenyl substituent manifest through both inductive and resonance mechanisms that alter the electron density distribution throughout the quinoline system. The oxygen atom in the propoxy group possesses lone pairs capable of participating in resonance interactions with the aromatic phenyl ring, contributing electron density through a positive mesomeric effect. Simultaneously, the electronegative oxygen atom exerts a negative inductive effect through the sigma bond framework, creating a complex interplay of electronic influences. The meta positioning of the propoxy group relative to the quinoline attachment point ensures that direct resonance interaction between the ether oxygen and the quinoline nitrogen is minimized, while still allowing for overall electronic modulation of the aromatic system.

Steric considerations introduced by the propyl chain extend the molecular dimensions and create additional conformational flexibility within the 3-propoxyphenyl substituent. The three-carbon alkyl chain can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds, providing conformational degrees of freedom that may be important for optimizing molecular interactions with target proteins or enzymes. The length of the propyl group represents a balance between providing sufficient hydrophobic character while maintaining reasonable molecular size and avoiding excessive steric bulk that might interfere with binding interactions. Structure-activity relationship studies of related quinoline derivatives have demonstrated that alkyl chain length in substituents can significantly influence biological activity, with optimal chain lengths often falling within the three to four carbon range for many applications.

Role of Carbonyl Chloride Functionality in Reactivity

The carbonyl chloride functional group positioned at the 4-position of the quinoline ring represents one of the most reactive moieties in organic chemistry, conferring exceptional synthetic versatility to this compound. Carbonyl chlorides, also known as acyl chlorides, exhibit extreme reactivity toward nucleophiles due to the presence of two highly electronegative atoms, oxygen and chlorine, attached to the carbonyl carbon. These electronegative substituents create a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack and enabling rapid substitution reactions under mild conditions. The chlorine atom serves as an excellent leaving group, readily departing during nucleophilic acyl substitution reactions to form various carbonyl derivatives including esters, amides, anhydrides, and carboxylic acids.

The mechanism of carbonyl chloride reactions proceeds through nucleophilic addition-elimination pathways that involve initial nucleophilic attack at the carbonyl carbon, followed by elimination of chloride ion. This two-step process, also described as nucleophilic acyl substitution, allows for the systematic transformation of the carbonyl chloride into numerous functional derivatives depending on the nature of the attacking nucleophile. Water molecules react with carbonyl chlorides to produce carboxylic acids through hydrolysis, while alcohols yield esters and amines form amides. The high reactivity of carbonyl chlorides makes them valuable synthetic intermediates for introducing carbonyl-containing functional groups into complex molecular frameworks where direct formation of these groups might be challenging or impossible.

Table 1: Comparative Reactivity Data for Carbonyl Chloride Reactions

| Nucleophile | Product Type | Reaction Rate | Typical Conditions |

|---|---|---|---|

| Water | Carboxylic Acid | Very Fast | Room Temperature |

| Primary Alcohols | Primary Esters | Fast | Room Temperature |

| Secondary Alcohols | Secondary Esters | Moderate | Room Temperature |

| Primary Amines | Primary Amides | Very Fast | Room Temperature |

| Secondary Amines | Secondary Amides | Fast | Room Temperature |

The strategic positioning of the carbonyl chloride at the 4-position of the quinoline ring in this compound enables selective functionalization while preserving the integrity of the quinoline heterocycle and the propoxyphenyl substituent. This positional selectivity is particularly valuable in synthetic chemistry applications where multiple reactive sites must be differentiated and controlled. The electron-withdrawing nature of the quinoline ring system may influence the reactivity of the carbonyl chloride through electronic effects, potentially modulating reaction rates and selectivity patterns compared to simple aliphatic or aromatic carbonyl chlorides. Preparation methods for quinoline carbonyl chlorides typically involve treatment of the corresponding carboxylic acid with thionyl chloride under reflux conditions, as demonstrated in synthetic protocols for related 2-hydroxyquinoline-4-carbonyl chloride derivatives.

Propiedades

IUPAC Name |

2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-2-10-23-14-7-5-6-13(11-14)18-12-16(19(20)22)15-8-3-4-9-17(15)21-18/h3-9,11-12H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDRPBQSJNXJZBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401238547 | |

| Record name | 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160264-80-1 | |

| Record name | 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Propoxyphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401238547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The preparation of 2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride typically involves a multi-step synthetic approach:

- Formation of the quinoline core

- Introduction of the 3-propoxyphenyl substituent

- Conversion of the quinoline-4-carboxylic acid to the corresponding carbonyl chloride

Formation of the Quinoline Core

The quinoline nucleus is commonly synthesized via the Friedländer synthesis , which involves the condensation of an aniline derivative with a carbonyl compound under acidic or basic catalysis. This method is well-established for constructing the quinoline ring system with various substitutions.

Introduction of the 3-Propoxyphenyl Group

The 3-propoxyphenyl substituent is introduced either by:

- Direct alkylation of a phenolic precursor with propyl bromide or a similar alkylating agent, followed by coupling to the quinoline core, or

- Using a substituted acetophenone derivative (3-propoxyacetophenone) as a starting material in the Friedländer synthesis to incorporate the propoxyphenyl moiety directly into the quinoline framework.

Conversion to Carbonyl Chloride

The key functional group, the carbonyl chloride at position 4 of the quinoline, is obtained by chlorination of the corresponding quinoline-4-carboxylic acid. The most common reagents used for this transformation are:

Among these, thionyl chloride is preferred due to its effectiveness and ease of removal of byproducts (SO2 and HCl gases).

Typical Reaction Conditions

- The chlorination reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Excess thionyl chloride is often used, serving as both reagent and solvent.

- The reaction mixture is refluxed under an inert atmosphere (nitrogen or argon) to exclude moisture.

- After completion, excess reagents and byproducts are removed under reduced pressure.

- The product is isolated by careful workup, typically involving extraction and purification by chromatography or crystallization.

Detailed Synthetic Route Example

| Step | Reaction | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Friedländer synthesis to form quinoline-4-carboxylic acid with 3-propoxyphenyl substitution | 3-Propoxyacetophenone + aniline derivative, KOH or acid catalyst, reflux | High yield of quinoline acid intermediate |

| 2 | Conversion of quinoline-4-carboxylic acid to carbonyl chloride | Thionyl chloride (excess), reflux, inert atmosphere | Formation of this compound |

| 3 | Purification | Extraction, drying, flash chromatography | Ensures high purity and yield |

Research Findings and Optimization

- Studies indicate that the Friedländer synthesis is highly efficient for quinoline core formation with substituted acetophenones, including 3-propoxy derivatives, providing good yields and regioselectivity.

- Chlorination with thionyl chloride proceeds smoothly at reflux temperatures (~70–80°C) with reaction times ranging from 1 to 4 hours, depending on scale and solvent volume.

- Maintaining anhydrous conditions and inert atmosphere is critical to prevent hydrolysis and degradation of the acyl chloride product.

- Purification by flash chromatography using dichloromethane/acetone mixtures or similar solvent systems is effective in isolating pure product.

- Alternative chlorinating agents like oxalyl chloride or phosphorus pentachloride may be used but often require more stringent handling and produce more complex byproducts.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution.

Carboxylic Acids: Formed through hydrolysis.

Biaryl Compounds: Formed through coupling reactions.

Aplicaciones Científicas De Investigación

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of protein interactions and modifications.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride involves its reactivity as an acyl chloride. The compound can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules, leading to modifications that can be studied for various biological effects. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Groups : Chlorine at position 8 (e.g., ) enhances carbonyl reactivity via electron withdrawal, facilitating nucleophilic substitutions .

- Alkoxy Chain Impact : Propoxy (C₃H₇O) vs. ethoxy (C₂H₅O) substituents influence solubility and steric hindrance. Longer chains (e.g., propoxy) may reduce crystallinity but improve membrane permeability .

Table 2: Functional Comparison

Mechanistic Insights :

- HDAC Inhibition : Analogs like D27 and D28 () exhibit sub-µM IC₅₀ values against HDAC enzymes, attributed to their hydroxamate moieties, which chelate zinc in the enzyme active site. The absence of a hydroxamate group in 2-(3-propoxy) derivatives may limit direct HDAC inhibition but retains utility as a precursor .

- Antiproliferative Activity : Derivatives with biphenyl groups (e.g., D28, IC₅₀ ~56.9% yield) show enhanced cytotoxicity against cancer cell lines compared to alkoxy-substituted variants .

Challenges :

- Yield Variability : Bulky substituents (e.g., tert-butyl in ) reduce yields (35.5–56.9%) compared to simpler analogs .

Actividad Biológica

2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride is a derivative of quinoline, a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a propoxyphenyl substituent at the 2-position and a carbonyl chloride group at the 4-position. This structural configuration enhances its potential reactivity and biological activity.

Anticancer Properties

Research has indicated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown that modifications in the substituents on the quinoline core can significantly influence biological activity, suggesting a structure-activity relationship critical for drug development .

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | HepG2 (Liver Cancer) | 15.0 | Inhibition of cell proliferation |

| 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Antibacterial Activity

Quinoline derivatives have also been explored as efflux pump inhibitors (EPIs), particularly against Staphylococcus aureus. Compounds similar to this compound have demonstrated the ability to enhance the efficacy of conventional antibiotics by inhibiting bacterial efflux pumps .

Table 2: Antibacterial Efficacy Against S. aureus

| Compound | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotics |

|---|---|---|

| 2-(3-Propoxyphenyl)quinoline-4-carboxylic acid | 6.25 µg/mL | Yes |

| 6-Methyl-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | 12.5 µg/mL | Moderate |

| 8-Chloro-2-(3-propoxyphenyl)quinoline-4-carbonyl chloride | 3.13 µg/mL | Strong |

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Covalent Modification : The carbonyl chloride group allows for covalent bonding with nucleophilic residues in proteins, potentially modifying their function and impacting various biochemical pathways.

- Inhibition of Efflux Pumps : By acting as an EPI, this compound can inhibit the NorA efflux pump in bacteria, restoring the effectiveness of antibiotics like ciprofloxacin (CPX) .

- Apoptosis Induction : Similar quinoline derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of related quinoline derivatives on MCF-7 breast cancer cells, demonstrating significant reductions in cell viability at concentrations as low as 12.5 µM.

- Antibacterial Synergy : In another investigation, derivatives were tested in combination with CPX against S. aureus strains, revealing that certain compounds significantly lowered the MIC values, indicating enhanced antibacterial activity through synergism .

Q & A

Q. What are the standard synthetic routes for 2-(3-Propoxyphenyl)quinoline-4-carbonyl chloride?

The synthesis involves two key steps: (1) preparation of the quinoline-4-carboxylic acid precursor via Friedländer or Skraup condensation, and (2) conversion to the acyl chloride using thionyl chloride (SOCl₂). For example, analogous compounds like 8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride are synthesized by refluxing the carboxylic acid with SOCl₂ in anhydrous toluene, followed by vacuum distillation to isolate the product . Microwave-assisted synthesis (80–120°C, 30–60 minutes) can reduce reaction times by 50% compared to conventional heating .

Q. How is the purity of this compound validated?

Purity is confirmed using:

- HPLC-UV : A C18 column with acetonitrile/water (70:30) mobile phase; retention time compared to reference standards .

- Melting Point Analysis : Sharp melting points (e.g., 223–225°C for analogous quinoline derivatives) indicate high purity .

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.5–8.5 ppm), while the carbonyl chloride carbon resonates near δ 165 ppm .

Q. What safety protocols are critical for handling this compound?

Due to its irritant and moisture-sensitive nature:

- Use anhydrous conditions and inert gas (N₂/Ar) during synthesis.

- Wear nitrile gloves, safety goggles, and work in a fume hood.

- Store in sealed containers with desiccants at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Continuous Flow Reactors : Improve mixing and heat transfer, achieving 85–90% yield for quinoline acyl chlorides (vs. 70% in batch reactors) .

- Catalytic Additives : 5 mol% DMF accelerates SOCl₂-mediated acyl chloride formation, reducing reaction time from 12 hours to 3 hours .

- Solvent-Free Conditions : Eliminate toluene/THF to reduce waste and improve atom economy (yield increase: 10–15%) .

Q. How do structural modifications (e.g., substituent position) affect biological activity?

- 3-Propoxy vs. 4-Ethoxy Phenyl Groups : The 3-propoxy substituent enhances lipophilicity (logP +0.3), improving membrane permeability in antibacterial assays (MIC reduction from 32 μg/mL to 8 μg/mL against S. aureus) .

- Chloro Substituents : A chloro group at position 8 increases electrophilicity, enabling covalent binding to HDAC enzymes (IC₅₀: 0.12 μM vs. 1.45 μM for non-chlorinated analogs) .

Q. How to resolve contradictions in reported biological activity data?

- Assay Standardization : Use identical cell lines (e.g., HeLa for HDAC inhibition) and control compounds (e.g., trichostatin A) to minimize variability .

- SAR Studies : Systematic substitution at positions 2 and 4 (e.g., thienyl vs. methoxyphenyl) clarifies functional group contributions. For example, thienyl groups enhance π-π stacking with bacterial DNA gyrase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.